molecular formula C6H8N2OS B2411366 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde CAS No. 2445786-24-1

2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde

Cat. No.: B2411366
CAS No.: 2445786-24-1
M. Wt: 156.2
InChI Key: ALVGHOQUBRTYIP-UHFFFAOYSA-N
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Description

2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 2-position and a methylsulfanyl group at the 5-position, along with an aldehyde functional group at the 3-position

Properties

IUPAC Name

2-methyl-5-methylsulfanylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-5(4-9)3-6(7-8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGHOQUBRTYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)SC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-oxobutanenitrile with methylthiohydrazine under acidic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The aldehyde group in 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-Methyl-5-methylsulfanylpyrazole-3-carboxylic acid.

    Reduction: 2-Methyl-5-methylsulfanylpyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

    2-Methyl-3-methylsulfanylpyrazole:

    5-Methylsulfanylpyrazole-3-carbaldehyde: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.

    2-Methyl-5-methylsulfanylpyrazole: Lacks the aldehyde group, reducing its potential for forming covalent bonds with biological targets.

Uniqueness: 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde is unique due to the presence of both the aldehyde and methylsulfanyl groups, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a promising candidate for drug development and material science applications.

Biological Activity

2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of both an aldehyde group and a methylsulfanyl group, which confer unique reactivity and binding properties. The structural formula can be represented as follows:

C7H8N2S\text{C}_7\text{H}_8\text{N}_2\text{S}

Key Functional Groups

  • Aldehyde Group : Facilitates covalent bonding with nucleophilic residues in proteins.
  • Methylsulfanyl Group : Enhances hydrophobic interactions with target molecules.

The biological activity of 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is crucial for its role as a bioactive molecule in drug development.

Antimicrobial Activity

Research indicates that 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde exhibits antimicrobial properties. It has been evaluated against several bacterial strains and fungi, showing promising results.

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLModerate

These results suggest that the compound could be developed further as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde possesses significant anticancer activity against various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Activity
A549 (Lung Cancer)6.75 ± 0.19High antitumor activity
MCF-7 (Breast Cancer)8.20 ± 0.25Moderate antitumor activity
Jurkat (Leukemia)9.50 ± 0.30Moderate antitumor activity

These findings indicate that the compound is effective in inhibiting cancer cell proliferation, comparable to established chemotherapeutic agents.

Study on Antitumor Activity

A study involving human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that the compound exhibited significant cytotoxic effects with IC50 values similar to doxorubicin, a standard chemotherapeutic agent. This suggests its potential for inclusion in cancer treatment regimens.

Enzyme Inhibition Studies

The compound was also tested for its ability to inhibit specific kinases involved in tumor growth. Results indicated effective inhibition of these kinases, which could lead to reduced tumor proliferation in vivo.

Antiparasitic Potential

Preliminary data suggest that 2-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde may possess antiparasitic properties. Further investigation is warranted to explore its efficacy against various parasitic infections.

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